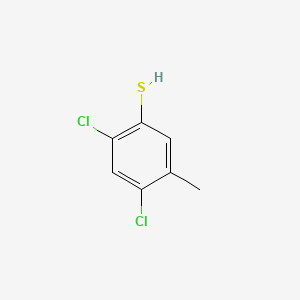
Lucifer Yellow VS Dilithiumsalz
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Lucifer Yellow VS dilithium salt is a fluorescent dye used extensively in scientific research. It is known for its high fluorescence and ability to bind to biological tissues, making it a valuable tool in various fields such as cell biology, neurobiology, and histology.
Wissenschaftliche Forschungsanwendungen
Lucifer Yellow VS dilithium salt is widely used in scientific research due to its fluorescent properties. It is employed in:
Cell Biology: Used to stain and visualize cell structures and organelles.
Neurobiology: Utilized to label and trace nerve cells and their connections.
Histology: Applied in tissue staining to highlight specific cellular components.
Fluorescence Microscopy: Employed as a fluorescent marker in various imaging techniques.
Wirkmechanismus
Target of Action
Lucifer Yellow VS dilithium salt is a highly fluorescent dye that is primarily used for marking nerve cells . It is known to interact with proteins, rapidly and covalently labeling them under mild conditions .
Mode of Action
The compound contains a free hydrazido group that reacts with aliphatic aldehydes at room temperature . This allows it to be covalently linked to surrounding biomolecules during aldehyde fixation . The dye spreads rapidly through the injected cell and binds effectively to tissue by a variety of fixatives .
Biochemical Pathways
It is known to be used as a biological tracer for monitoring neuronal branching, regeneration, gap junction detection and characterization, and selective cell ablation after aldehyde fixation .
Pharmacokinetics
It is known that the lithium salt form of lucifer yellow ch, which is commonly used for microinjection, has higher solubility than the potassium and ammonium salt forms of lucifer yellow ch . This suggests that the compound’s bioavailability may be influenced by its salt form.
Result of Action
The primary result of Lucifer Yellow VS dilithium salt’s action is the labeling of nerve cells, allowing for the visualization of neuronal morphology . This enables researchers to track connections between cells and study the structure and function of the nervous system.
Action Environment
The action of Lucifer Yellow VS dilithium salt can be influenced by environmental factors. For instance, the compound’s solubility and therefore its effectiveness can vary depending on the salt form used . Additionally, the compound is used for microinjection, a process that can be affected by factors such as temperature and pH .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Lucifer Yellow VS dilithium salt is synthesized through a multi-step chemical process. The starting materials typically include naphthalimide derivatives and vinyl sulfone compounds. The reaction conditions involve the use of strong bases and solvents to facilitate the formation of the dilithium salt.
Industrial Production Methods: Industrial production of Lucifer Yellow VS dilithium salt involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, ensuring purity, and maintaining consistent quality. The production process is carried out in controlled environments to prevent contamination and ensure the dye's effectiveness.
Analyse Chemischer Reaktionen
Types of Reactions: Lucifer Yellow VS dilithium salt undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions are facilitated by strong nucleophiles like sodium hydroxide and potassium carbonate.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of Lucifer Yellow VS dilithium salt.
Vergleich Mit ähnlichen Verbindungen
Lucifer Yellow CH
Fluorescein
Rhodamine
FITC (Fluorescein Isothiocyanate)
Does this cover everything you were looking for, or is there something specific you'd like to know more about?
Eigenschaften
CAS-Nummer |
71231-14-6 |
|---|---|
Molekularformel |
C20H14Li2N2O10S3+2 |
Molekulargewicht |
552.5 g/mol |
IUPAC-Name |
dilithium;6-amino-2-(3-ethenylsulfonylphenyl)-1,3-dioxobenzo[de]isoquinoline-5,8-disulfonic acid |
InChI |
InChI=1S/C20H14N2O10S3.2Li/c1-2-33(25,26)11-5-3-4-10(6-11)22-19(23)14-8-12(34(27,28)29)7-13-17(14)15(20(22)24)9-16(18(13)21)35(30,31)32;;/h2-9H,1,21H2,(H,27,28,29)(H,30,31,32);;/q;2*+1 |
InChI-Schlüssel |
PSJNJVOFDDMXDP-UHFFFAOYSA-N |
SMILES |
[Li+].[Li+].C=CS(=O)(=O)C1=CC=CC(=C1)N2C(=O)C3=CC(=CC4=C3C(=CC(=C4N)S(=O)(=O)[O-])C2=O)S(=O)(=O)[O-] |
Kanonische SMILES |
[Li+].[Li+].C=CS(=O)(=O)C1=CC=CC(=C1)N2C(=O)C3=CC(=CC4=C3C(=CC(=C4N)S(=O)(=O)O)C2=O)S(=O)(=O)O |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




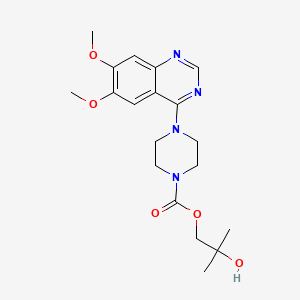
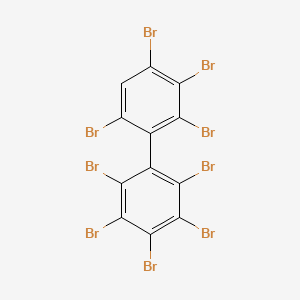
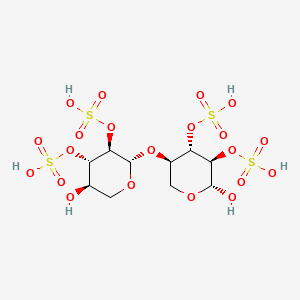

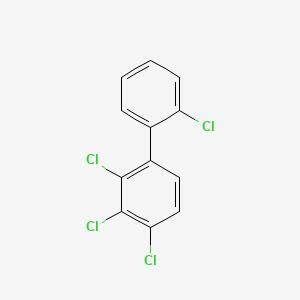
![9-Methylbenzo[a]pyrene](/img/structure/B1597311.png)
